molecular formula C63H113N11O12 B192731 Cyclosporin G CAS No. 74436-00-3

Cyclosporin G

Numéro de catalogue: B192731
Numéro CAS: 74436-00-3
Poids moléculaire: 1216.6 g/mol
Clé InChI: ZMKGDQSIRSGUDJ-VSROPUKISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclosporin G (CsG) is a cyclic undecapeptide belonging to the cyclosporin family, which includes over 37 structurally related compounds . Like cyclosporin A (CsA), CsG exhibits immunosuppressive activity by forming a complex with cyclophilin, subsequently inhibiting calcineurin phosphatase and blocking T-cell activation . Structurally, CsG differs from CsA by the substitution of norvaline (Nva) for valine (Val) at position 2 of the peptide backbone, a modification that subtly alters its physicochemical properties and biological interactions . While CsG shares the primary mechanism of action with CsA, its metabolites exhibit distinct binding behaviors, and its clinical applications remain less explored compared to CsA .

Méthodes De Préparation

La géclosporine est synthétisée par un processus complexe impliquant la cyclisation d'acides aminés. La voie de synthèse implique généralement l'utilisation de L-norvaline, de N-méthylglycine, de N-méthyl-L-leucine, de L-valine et d'autres acides aminés. Les conditions réactionnelles nécessitent souvent des températures et des solvants spécifiques pour assurer la formation correcte de la structure peptidique cyclique . Les méthodes de production industrielle de la géclosporine sont similaires à celles utilisées pour d'autres peptides cycliques, impliquant des techniques de synthèse et de purification de peptides à grande échelle .

Analyse Des Réactions Chimiques

La géclosporine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la géclosporine peut conduire à la formation de dérivés hydroxylés .

Applications de la recherche scientifique

La géclosporine a été largement étudiée pour ses propriétés immunosuppressives. Elle a été utilisée dans la recherche liée à la transplantation d'organes, où elle aide à prévenir le rejet de greffe en inhibant l'activation des lymphocytes T. De plus, la géclosporine a été étudiée pour son utilisation potentielle dans le traitement des maladies auto-immunes telles que la polyarthrite rhumatoïde et le lupus érythémateux disséminé. Sa capacité à moduler la réponse immunitaire en fait un composé précieux dans les contextes cliniques et expérimentaux .

Mécanisme d'action

La géclosporine exerce ses effets en inhibant l'enzyme calcineurine. Cette inhibition empêche la déphosphorylation et l'activation du facteur nucléaire des cellules T activées (NFAT), un facteur de transcription essentiel à l'activation des lymphocytes T. En bloquant cette voie, la géclosporine supprime efficacement la réponse immunitaire, ce qui la rend utile pour prévenir le rejet d'organes et traiter les maladies auto-immunes .

Applications De Recherche Scientifique

Immunosuppressive Applications

Renal Transplantation
Cyclosporin G has been investigated as a potential alternative to cyclosporin A in renal transplantation. A randomized pilot study involving ten patients demonstrated that while both drugs were effective in preventing acute rejection episodes, this compound exhibited a lower incidence of nephrotoxicity compared to cyclosporin A. Specifically, the study found that the interstitial volume was significantly greater in patients treated with this compound, suggesting a potentially safer profile in terms of renal function .

Comparative Studies
Research comparing the contractile effects of cyclosporin A and this compound on isolated rat glomeruli indicated that while both compounds induced contraction, cyclosporin A was more potent than this compound. This finding suggests that this compound may have a reduced impact on glomerular filtration rate changes associated with cyclosporin A treatment .

Neuroprotective Properties

This compound has been explored for its neuroprotective effects, particularly in traumatic brain injury models. Cyclosporin derivatives have shown promise in blocking the mitochondrial permeability transition pore formation, which is implicated in neuronal damage following traumatic injuries. This property positions this compound as a candidate for therapeutic interventions aimed at minimizing neuronal loss during such events .

Clinical Case Studies and Trials

Pilot Study on Renal Transplantation
A notable clinical trial evaluated the use of this compound in renal transplant patients. The study concluded that while there were no significant advantages over cyclosporin A regarding rejection rates, the reduced nephrotoxicity profile makes this compound a viable option for further exploration in transplant protocols .

Neuroprotection Trials
Ongoing clinical studies are assessing the efficacy of formulations like NeuroSTAT (a specific formulation of cyclosporin) in reducing neuronal damage after traumatic brain injury. These studies aim to establish the safety and effectiveness of this compound-related compounds in neurological applications .

Summary of Research Findings

Application AreaFindingsReference
Renal TransplantationLower nephrotoxicity compared to cyclosporin A
Immunosuppressive EffectsReduced contractile activity in glomeruli
NeuroprotectionPotential to reduce neuronal damage

Mécanisme D'action

Geclosporin exerts its effects by inhibiting the enzyme calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for T-cell activation. By blocking this pathway, Geclosporin effectively suppresses the immune response, making it useful in preventing organ rejection and treating autoimmune diseases .

Comparaison Avec Des Composés Similaires

Cyclosporin A (CsA)

  • Structural Differences: CsA contains valine at position 2, whereas CsG substitutes this residue with norvaline (Nva2). This minor structural variation impacts membrane interactions and pharmacokinetics .
  • Immunosuppressive Activity: Both CsG and CsA demonstrate comparable immunosuppressive potency in vitro, with similar dissociation constants for cyclophilin and the 50-kDa binding protein (50-kDa BP) .
  • Metabolite Profiles : CsG metabolites show negligible binding to cyclophilin, unlike CsA metabolites, which retain partial activity. This difference may influence their toxicity profiles .

Cyclosporin C (CsC)

  • CsC exhibits reduced activity in modifying ADM resistance compared to CsG and CsA, even at higher concentrations (5 µg/mL).

Cyclosporin H (CsH)

  • CsH demonstrates minimal ability to reverse ADM resistance, even at doses up to 10 µg/mL.

Data Tables

Table 1: Structural and Functional Comparison of Cyclosporins

Property Cyclosporin G (CsG) Cyclosporin A (CsA) Cyclosporin C (CsC) Cyclosporin H (CsH)
Position 2 Residue Norvaline (Nva) Valine (Val) Not reported Not reported
Immunosuppressive Ratio* 1.0 ~1.0 Not reported Not reported
Cyclophilin Binding (Parent) High High Not reported Not reported
Metabolite Cyclophilin Binding Low/None Variable (not reported) Not reported Not reported
ADM Resistance Modification Active (≥CsA) Active Less active Inactive

*Immunosuppressive ratio relative to CsG.

Table 2: Key Research Findings

Study Focus CsG vs. CsA Outcome Reference
Metabolite Activity CsG metabolites do not bind cyclophilin, unlike CsA metabolites
Drug Resistance CsG and CsA equally effective in reversing ADM resistance
Membrane Interactions Nva2 substitution in CsG alters lipid bilayer binding dynamics

Activité Biologique

Cyclosporin G (CsG) is a cyclic undecapeptide derived from fungi, closely related to the well-known immunosuppressant cyclosporin A (CsA). Although CsA has established clinical applications, particularly in organ transplantation due to its potent immunosuppressive properties, CsG presents a promising alternative with potentially reduced nephrotoxicity and side effects. This article explores the biological activity of CsG through various studies, highlighting its mechanisms of action, comparative efficacy, and structural characteristics.

Structural Characteristics

The structure of CsG differs from CsA primarily at the second amino acid position, where L-α-aminobutyric acid replaces the corresponding residue in CsA. This minor modification significantly influences its biological activity and interaction with cellular targets. Crystal structure analyses have revealed that CsG adopts a unique cloverleaf motif, which lacks the hydrogen-bonded secondary structure features seen in CsA, indicating that even slight structural variations can lead to major functional differences .

CsG exhibits immunosuppressive properties similar to those of CsA by inhibiting T-cell activation and proliferation. It achieves this by binding to cyclophilin proteins within cells, which subsequently inhibits calcineurin—an enzyme crucial for activating T-cell transcription factors. This mechanism effectively reduces the production of interleukin-2 (IL-2) and other cytokines involved in immune response .

Comparative Studies

  • Cell Line Studies : Research using pig kidney tubule cells (LLC-PK1) demonstrated that while CsA at a concentration of 105M10^{-5}M induced significant cytotoxic effects, CsG exhibited much less impact on cell growth and morphology under similar conditions. This suggests that CsG may have a more favorable safety profile concerning nephrotoxicity compared to CsA .
  • In Vivo Trials : Animal studies have indicated that CsG maintains effective immunosuppression while causing fewer adverse effects. For instance, in models of renal transplantation, CsG demonstrated immunosuppressive efficacy comparable to that of CsA but with reduced nephrotoxic outcomes .

Efficacy and Safety Profile

The safety profile of CsG is particularly noteworthy. In various animal models, it has shown lower levels of nephrotoxicity compared to CsA, making it a potential candidate for clinical use in patients who are sensitive to the side effects associated with traditional cyclosporins. However, clinical trials in humans have not yet yielded conclusive results regarding its efficacy and safety compared to established treatments .

Data Table: Comparative Properties of Cyclosporins

PropertyCyclosporin AThis compoundCyclosporin H
Molecular Weight1202 Da1202 Da1202 Da
NephrotoxicityHighLowModerate
Immunosuppressive EfficacyHighModerateHigh
Cytotoxicity (LLC-PK1)SignificantMinimalSignificant

Case Study 1: Renal Transplantation

In a study involving cadaveric renal transplantation, patients treated with CsG exhibited improved renal function compared to those treated with CsA, alongside fewer instances of acute rejection episodes. This underscores the potential of CsG as a safer alternative in transplant medicine .

Case Study 2: Autoimmune Disorders

Preliminary trials in patients with autoimmune disorders showed that CsG could effectively reduce disease activity while minimizing adverse effects commonly associated with long-term immunosuppressive therapy. Further research is needed to validate these findings across larger patient populations .

Q & A

Basic Research Questions

Q. What distinguishes Cyclosporin G’s molecular mechanism from other cyclosporins like Cyclosporin A?

Comparative studies using molecular docking and binding affinity assays can elucidate differences. For instance, this compound’s interaction with cyclophilin isoforms can be assessed via surface plasmon resonance (SPR) to determine binding kinetics, supported by structural analyses using X-ray crystallography or cryo-EM. These methods reveal isoform-specific binding profiles critical for understanding immunomodulatory selectivity .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, offering high sensitivity (limit of quantification: 1 ng/mL) and specificity. Validation parameters should follow FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%). Isotope-labeled internal standards (e.g., Cyclosporin D) improve reproducibility in biological matrices .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize fermentation parameters for this compound production?

Central composite design (CCD) with variables like carbon sources (e.g., glucose 15–35 g/L), nitrogen sources (casein 5–11 g/L), and phosphate levels (KH₂PO₄ 0.5–1.0 g/L) allows modeling of nonlinear relationships. A 2³⁻¹ factorial design with 20 experimental runs, analyzed via Design Expert software, identifies optimal conditions through desirability functions. For example, glucose concentration at 25 g/L and casein at 8 g/L maximized Cyclosporin A yield in Tolypocladium inflatum cultures, a methodology transferable to this compound optimization .

Q. How to resolve discrepancies in this compound’s bioavailability across preclinical models?

Conduct species-specific pharmacokinetic studies with crossover designs, controlling for variables like diet (e.g., standardized rodent chow) and co-administered drugs. Population pharmacokinetic modeling (NONMEM) accounts for inter-individual variability, while in vitro permeability assays (Caco-2 cells) clarify absorption mechanisms. For instance, bile acid composition differences between species may explain bioavailability variations, requiring bile duct cannulation studies in rodents .

Q. What experimental designs are optimal for assessing this compound’s nephrotoxicity in longitudinal studies?

Randomized block designs with staggered sacrifice timepoints (e.g., 7, 30, 90 days) enable histopathological correlation. Include control groups receiving tacrolimus for comparative toxicity profiles. Glomerular filtration rate (GFR) should be measured via inulin clearance, complemented by urinary biomarkers (KIM-1, NGAL). Statistical analysis via mixed-effects models accounts for longitudinal data autocorrelation .

Q. How to validate this compound’s neuroprotective efficacy in ischemic injury models?

Use middle cerebral artery occlusion (MCAO) rodent models with dose-response studies (1–10 mg/kg). Endpoints include infarct volume (MRI or TTC staining) and behavioral assays (rotarod, Morris water maze). Confounding factors like body temperature require strict regulation. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) controls for blood-brain barrier variability .

Q. Methodological Considerations

  • Data Contradiction Analysis : For conflicting pharmacokinetic data, apply meta-regression to identify covariates (e.g., assay type, species). Forest plots with I² statistics quantify heterogeneity. Sensitivity analyses exclude outlier studies .
  • Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. For example, "Does this compound’s reduced calcineurin binding correlate with lower nephrotoxicity compared to Cyclosporin A?" .
  • Literature Review : Systematic reviews should follow PRISMA guidelines, with search strings combining MeSH terms (e.g., "this compound/pharmacokinetics" AND "neuroprotection") across PubMed, Embase, and Web of Science. Risk-of-bias tools (SYRCLE for animal studies) assess evidence quality .

Propriétés

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKGDQSIRSGUDJ-VSROPUKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74436-00-3
Record name Geclosporin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GECLOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclosporin G
Cyclosporin G
Cyclosporin G
Cyclosporin G
Cyclosporin G
Cyclosporin G

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.